2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE
Overview
Description
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a 2,4-dichlorophenoxy group, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction forms an intermediate, which is then treated with phenacylbromides to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as refluxing, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions of the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its anti-inflammatory properties and potential as a COX-2 inhibitor.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of the COX-2 enzyme. Molecular docking studies have shown that the compound effectively binds to the active site of COX-2, thereby preventing the enzyme from catalyzing the formation of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Known for its herbicidal properties.
2,4-Dichlorophenoxypropionic acid: Another herbicide with similar structural features.
Uniqueness
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE stands out due to its unique combination of a thiophene ring and a 2,4-dichlorophenoxy group.
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-3-10-8(2)24-16(14(10)15(19)22)20-13(21)7-23-12-5-4-9(17)6-11(12)18/h4-6H,3,7H2,1-2H3,(H2,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHDSTNDWYVIFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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